molecular formula C11H12BrNO3 B1454907 Methyl 2-(2-acetamido-4-bromophenyl)acetate CAS No. 1182284-46-3

Methyl 2-(2-acetamido-4-bromophenyl)acetate

Cat. No.: B1454907
CAS No.: 1182284-46-3
M. Wt: 286.12 g/mol
InChI Key: LCQMFPAASSGQFD-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetamido-4-bromophenyl)acetate is an organic compound with the molecular formula C11H12BrNO3 and a molecular weight of 286.13 g/mol . It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetamido-4-bromophenyl)acetate typically involves the bromination of methyl phenylacetate followed by acetylation. The process begins with the reaction of methyl phenylacetate with bromine to introduce the bromine atom at the para position. This is followed by acetylation using acetic anhydride to introduce the acetamido group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetamido-4-bromophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-(2-acetamido-4-bromophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetamido-4-bromophenyl)acetate involves its interaction with specific molecular targets. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-acetamido-4-bromophenyl)acetate is unique due to the presence of both the bromine atom and the acetamido group, which confer distinct reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 2-(2-acetamido-4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10-6-9(12)4-3-8(10)5-11(15)16-2/h3-4,6H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQMFPAASSGQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257452
Record name Methyl 2-(acetylamino)-4-bromobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182284-46-3
Record name Methyl 2-(acetylamino)-4-bromobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182284-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(acetylamino)-4-bromobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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